(4-prop-1-en-2-ylcyclohexyl)methanol
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Overview
Description
. This compound is a derivative of cyclohexane and contains a hydroxyl group, making it a type of alcohol. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-prop-1-en-2-ylcyclohexyl)methanol typically involves the hydrogenation of perillaldehyde. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere . The reaction proceeds as follows:
Hydrogenation of Perillaldehyde:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(4-prop-1-en-2-ylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (4-prop-1-en-2-ylcyclohexyl)ketone or (4-prop-1-en-2-ylcyclohexyl)aldehyde.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
(4-prop-1-en-2-ylcyclohexyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-prop-1-en-2-ylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- trans-Shisool
- trans-8-p-menthen-7-ol
- trans-dihydroperillyl alcohol
- trans-4-Isopropenyl-cyclohexylmethanol
Uniqueness
(4-prop-1-en-2-ylcyclohexyl)methanol is unique due to its specific structural features, such as the presence of a hydroxyl group and a cyclohexane ring with an isopropenyl substituent
Properties
CAS No. |
22521-57-9 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(4-prop-1-en-2-ylcyclohexyl)methanol |
InChI |
InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h9-11H,1,3-7H2,2H3 |
InChI Key |
GMYHXOPIKMGWOM-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CCC(CC1)CO |
Canonical SMILES |
CC(=C)C1CCC(CC1)CO |
physical_description |
Solid |
Synonyms |
cis-isopulegone isopulegone pulegone pulegone, (R)-isomer pulegone, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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